An In-Depth Technical Guide to the Physicochemical Properties of 6-Ethylpyrimidine-4-carboxylic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 6-Ethylpyrimidine-4-carboxylic Acid
Introduction
The pyrimidine nucleus is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically significant molecules, including components of nucleic acids.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] 6-Ethylpyrimidine-4-carboxylic acid is a member of this important class of compounds. A thorough understanding of its physicochemical properties is a critical prerequisite for its exploration in drug discovery and development, as these parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides a comprehensive technical overview of the core physicochemical properties of 6-Ethylpyrimidine-4-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not only predicted property values but also the underlying scientific principles and detailed, field-proven experimental protocols for their determination. As specific experimental data for this exact molecule is not widely published, this document emphasizes the standard methodologies and expected chemical behavior based on its distinct structural features—a weakly basic pyrimidine ring and an acidic carboxylic acid group.
Molecular Identity and Structure
A precise understanding of the molecular structure is the foundation for predicting and interpreting its chemical behavior.
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IUPAC Name: 6-Ethylpyrimidine-4-carboxylic acid
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Molecular Formula: C₇H₈N₂O₂
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Canonical SMILES: CCC1=CC(=NC=N1)C(=O)O
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CAS Number: 1552214-15-9
| Property | Value | Source |
| Molecular Weight | 152.15 g/mol | Calculated |
| Heavy Atom Count | 11 | Calculated |
| Hydrogen Bond Donors | 1 (from -COOH) | Calculated |
| Hydrogen Bond Acceptors | 4 (2 from ring N, 2 from -COOH) | Calculated |
| Rotatable Bond Count | 2 | Calculated |
Acidity Constant (pKa)
The pKa is a measure of the strength of an acid in solution. For a molecule like 6-Ethylpyrimidine-4-carboxylic acid, which possesses both an acidic functional group (carboxylic acid) and a basic moiety (pyrimidine ring), the pKa values are critical for predicting its charge state at a given pH. This, in turn, profoundly influences its solubility, membrane permeability, and interaction with biological targets.
Theoretical Insight
The molecule is expected to have at least two pKa values:
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Acidic pKa (pKa₁): This corresponds to the deprotonation of the carboxylic acid group (-COOH → -COO⁻). For analogous aromatic carboxylic acids, this value typically falls in the range of 3-5. The electron-withdrawing nature of the pyrimidine ring is expected to make this proton more acidic than that of a simple aliphatic carboxylic acid. For comparison, the predicted pKa for the unsubstituted pyrimidine-4-carboxylic acid is approximately 2.81.[4]
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Basic pKa (pKa₂): This relates to the protonation of one of the nitrogen atoms on the pyrimidine ring. Pyrimidine itself is a weak base with a pKa of about 1.3 for its conjugate acid.[1] The presence of the electron-withdrawing carboxylate group and the alkyl group will modulate this value.
The ionization state of the molecule at physiological pH (~7.4) is crucial. Given the expected pKa values, the carboxylic acid group will be predominantly deprotonated (negatively charged), while the pyrimidine ring will be largely neutral.
Experimental Protocol: UV-Metric pKa Determination
This method is highly reliable for compounds with a UV chromophore, like the pyrimidine ring, where the UV-Vis spectrum changes as a function of pH.
Causality: The underlying principle is that the protonated and deprotonated forms of the molecule have different electronic distributions and thus absorb UV light differently. By monitoring this change across a range of pH values, a titration curve can be generated, from which the pKa can be derived.
Methodology:
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Preparation of Buffers: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 10) with a constant ionic strength (e.g., 0.1 M KCl). This is critical to ensure that any observed changes are due to pH and not variations in the solution's ionic environment.
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Stock Solution Preparation: Prepare a concentrated stock solution of 6-Ethylpyrimidine-4-carboxylic acid in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the measurement solution should be kept low (<1%) to minimize its effect on the pKa.
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Sample Preparation: Add a small, precise volume of the stock solution to each buffer solution to achieve a final concentration that gives a measurable UV absorbance (typically in the range of 0.2-1.0 AU).
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Spectroscopic Measurement: Record the full UV spectrum (e.g., 200-400 nm) for each sample at a controlled temperature (e.g., 25°C).
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Data Analysis: Plot the absorbance at a specific wavelength (where the change between ionized and non-ionized forms is maximal) against the pH of the buffer.
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pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa value.
Caption: Workflow for UV-Metric pKa Determination.
Lipophilicity (LogP and LogD)
Lipophilicity is a critical physicochemical property that describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of membrane permeability, plasma protein binding, and overall ADME properties.[5]
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LogP (Partition Coefficient): Refers to the partitioning of the neutral form of the molecule between n-octanol and water.
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LogD (Distribution Coefficient): Describes the partitioning of all forms of the molecule (neutral and ionized) at a specific pH. For ionizable compounds, LogD is more physiologically relevant.
Theoretical Insight
The structure of 6-Ethylpyrimidine-4-carboxylic acid contains both hydrophilic (pyrimidine ring, carboxylic acid) and lipophilic (ethyl group) fragments. The LogP value is expected to be moderate. At physiological pH 7.4, the carboxylic acid will be ionized, significantly increasing the molecule's hydrophilicity and resulting in a LogD₇.₄ value that is substantially lower (more negative) than its LogP.
Experimental Protocol: Shake-Flask Method with HPLC Analysis
This is the "gold standard" method for LogP and LogD determination due to its direct measurement of partitioning at equilibrium.
Causality: This experiment directly models the partitioning of a drug between an aqueous biological phase and a lipid membrane. n-Octanol is used as a surrogate for the lipid environment. By quantifying the compound's concentration in both phases after they have reached equilibrium, a direct measure of its lipophilicity is obtained.
Methodology:
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Solvent Preparation: Pre-saturate n-octanol with water (or buffer for LogD) and water (or buffer) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This step is crucial to prevent volume changes during the experiment.
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Compound Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely the aqueous buffer for the ionized form).
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Partitioning: In a screw-cap vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase (e.g., a 1:1 ratio). Add the compound stock to a final concentration that can be accurately measured by HPLC.
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Equilibration: Shake the vial gently at a controlled temperature for a sufficient period (e.g., 24 hours) to allow the compound to reach equilibrium between the two phases.
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Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
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Sampling and Analysis: Carefully withdraw a known volume from each phase. Dilute the samples appropriately and analyze the concentration of the compound in each phase using a validated HPLC-UV method.
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Calculation:
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LogP / LogD = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )
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Caption: Shake-Flask Method for LogP/LogD Determination.
Aqueous Solubility
Aqueous solubility is a fundamental property that dictates a drug's dissolution rate and concentration in the gastrointestinal tract, systemic circulation, and other biological fluids.[6] Poor solubility is a major hurdle in drug development, often leading to low bioavailability.
Theoretical Insight
The solubility of 6-Ethylpyrimidine-4-carboxylic acid will be highly pH-dependent.
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Intrinsic Solubility (S₀): This is the solubility of the neutral form of the molecule. It is expected to be relatively low.
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pH-Dependent Solubility: In acidic conditions (pH < pKa₁), the molecule will be neutral and exhibit its lowest solubility. As the pH increases above the acidic pKa, the carboxylic acid deprotonates to the more soluble carboxylate salt, causing a significant increase in aqueous solubility.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
This method measures the equilibrium solubility of a compound and is considered the most accurate and relevant for biopharmaceutical assessment.
Causality: The protocol ensures that a true equilibrium is reached between the undissolved solid compound and the solution, providing a definitive measure of the maximum concentration the solvent can hold at a specific temperature and pH. This mimics the conditions a drug might experience in the body over time.
Methodology:
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System Preparation: Add an excess amount of the solid, crystalline compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4). The presence of excess solid is essential.
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Equilibration: Agitate the vials (e.g., on a shaker or rotator) in a temperature-controlled environment (typically 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is achieved.
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Sample Clarification: After equilibration, allow the vials to stand so that the excess solid can settle. Carefully remove an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
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Quantification: Accurately dilute the filtered supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
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Data Reporting: Report the solubility in units of µg/mL or µM at each specific pH and temperature.
Summary of Predicted Physicochemical Properties
The following table summarizes the predicted and estimated physicochemical properties for 6-Ethylpyrimidine-4-carboxylic acid based on its structure and data from analogous compounds. These values should be experimentally verified.
| Parameter | Predicted Value / Range | Significance in Drug Development |
| pKa₁ (Acidic) | 2.5 - 3.5 | Governs ionization of the carboxylic acid; impacts solubility and absorption in the stomach. |
| pKa₂ (Basic) | 1.0 - 2.0 | Governs protonation of the pyrimidine ring; relevant at very low pH. |
| LogP | 1.0 - 1.8 | Indicates moderate lipophilicity of the neutral form, suggesting potential for membrane permeability. |
| LogD at pH 7.4 | -1.0 to 0.0 | Reflects higher hydrophilicity at physiological pH due to ionization, impacting distribution and clearance. |
| Aqueous Solubility | pH-dependent | Low intrinsic solubility; significantly increases at pH > 4 as the carboxylate salt forms. Crucial for oral bioavailability. |
| Melting Point | > 150 °C (Estimated) | High melting point often correlates with strong crystal lattice energy, which can negatively impact solubility. |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and characterization.
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¹H NMR:
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Carboxylic Acid (-COOH): A very broad singlet, typically downfield (>10 ppm).
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Pyrimidine Ring Protons: Two distinct signals in the aromatic region (likely 8.5-9.5 ppm).
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Ethyl Group (-CH₂CH₃): A quartet (~2.8-3.2 ppm) for the methylene protons and a triplet (~1.2-1.5 ppm) for the methyl protons.
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¹³C NMR:
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Carbonyl Carbon (-COOH): A signal in the 165-175 ppm range.
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Pyrimidine Ring Carbons: Signals between 140-165 ppm.
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Ethyl Group Carbons: Signals in the aliphatic region (< 40 ppm).
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Infrared (IR) Spectroscopy:
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O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.
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C=N and C=C Stretches (Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): A peak corresponding to the molecular weight (152.15 m/z for [M]⁺ or 153.16 m/z for [M+H]⁺ in ESI+).
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Key Fragments: Expect a significant fragment corresponding to the loss of the carboxyl group (-COOH, 45 Da).
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Conclusion
6-Ethylpyrimidine-4-carboxylic acid possesses a combination of acidic and basic functional groups that result in pH-dependent physicochemical properties. Its predicted moderate lipophilicity and the potential for high aqueous solubility of its carboxylate salt form are key characteristics for researchers in drug development. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its pKa, lipophilicity, and solubility. Accurate measurement of these parameters is a non-negotiable step in advancing any pyrimidine-based compound through the drug discovery pipeline, as it provides the foundational data needed for formulation development, ADME modeling, and the rational design of in vivo studies.
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PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
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ResearchGate. (2025). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. [Link]
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MDPI. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]
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ResearchGate. (n.d.). The experimental Log P values of the saturated carboxylic acids (C1-C.... [Link]
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